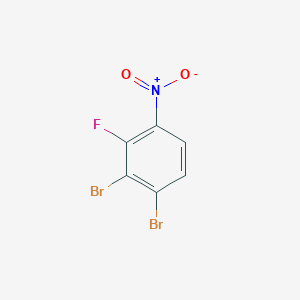

1,2-Dibromo-3-fluoro-4-nitrobenzene

Description

Contextualization within Modern Aromatic Chemistry Research

Modern aromatic chemistry research is increasingly focused on the development of efficient and selective methods for the synthesis of highly functionalized aromatic systems. Polyhalogenated nitroaromatic compounds are of significant interest in this context due to the presence of multiple reactive sites on the benzene (B151609) ring. The combination of halogen atoms and a nitro group imparts unique electronic properties to these molecules, making them valuable precursors for a variety of chemical transformations. The strong electron-withdrawing nature of the nitro group, coupled with the inductive effects of the halogens, activates the aromatic ring for certain types of reactions while deactivating it for others, offering a nuanced reactivity profile that can be exploited by synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFWTDJLAFTAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 1,2 Dibromo 3 Fluoro 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a primary reaction pathway for 1,2-Dibromo-3-fluoro-4-nitrobenzene. This is due to the presence of the nitro group, which stabilizes the intermediate Meisenheimer complex formed during the reaction.

The positions of the bromine and fluorine atoms relative to the nitro group are crucial in determining the outcome of SNAr reactions. The nitro group, being a powerful activating group, directs nucleophilic attack to the positions ortho and para to it. In the case of 1,2-Dibromo-3-fluoro-4-nitrobenzene, the carbon at position 2 (ortho to the nitro group) and the carbon at position 1 (meta to the nitro group) are substituted with bromine, while the carbon at position 3 (meta to the nitro group) is substituted with fluorine.

The regioselectivity of nucleophilic attack is generally favored at the position most activated by the electron-withdrawing group. In this molecule, the positions ortho and para to the nitro group are the most electrophilic. Therefore, substitution of one of the bromine atoms is generally favored over the fluorine atom.

The mechanism of SNAr reactions in nitroaromatic compounds proceeds through the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. For 1,2-Dibromo-3-fluoro-4-nitrobenzene, the attack of a nucleophile at a halogen-bearing carbon atom leads to the formation of such a complex. The negative charge of this intermediate is delocalized onto the nitro group, which provides significant stabilization.

The characterization of these transient intermediates can be achieved through spectroscopic techniques such as NMR and UV-Vis spectroscopy at low temperatures.

In SNAr reactions, the rate-determining step is often the attack of the nucleophile to form the Meisenheimer complex. However, the nature of the leaving group can also influence the reaction rate. Generally, in nucleophilic aromatic substitution, the bond to the leaving group is broken in a fast step after the formation of the Meisenheimer complex. The relative ability of halogens to act as leaving groups in SNAr reactions is often F > Cl > Br > I. This is because the more electronegative halogen (fluorine) polarizes the C-X bond more effectively, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

However, in the specific case of 1,2-Dibromo-3-fluoro-4-nitrobenzene, the position of the halogen relative to the activating nitro group plays a more significant role in determining which halogen is substituted.

The choice of solvent can have a significant impact on the rates and mechanisms of SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile, are generally preferred for SNAr reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. Furthermore, they can stabilize the charged Meisenheimer complex intermediate, which can lead to an increase in the reaction rate.

Electrophilic Aromatic Substitution (EAS) Considerations in Highly Deactivated Systems

The presence of a strong electron-withdrawing nitro group and three halogen atoms renders the aromatic ring of 1,2-Dibromo-3-fluoro-4-nitrobenzene highly deactivated towards electrophilic attack. Electrophilic aromatic substitution reactions are therefore generally difficult to achieve under standard conditions.

Activation and Deactivation Patterns Directed by Substituents

The reactivity of the benzene (B151609) ring in "1,2-Dibromo-3-fluoro-4-nitrobenzene" is intricately governed by the electronic effects of its four substituents: two bromine atoms, a fluorine atom, and a nitro group. These groups collectively influence the electron density of the aromatic ring, thereby dictating its susceptibility to electrophilic and nucleophilic attack.

The nitro group (NO₂) is a powerful deactivating group. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the benzene ring. This deactivation makes electrophilic aromatic substitution reactions considerably slower compared to unsubstituted benzene. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution.

In 1,2-Dibromo-3-fluoro-4-nitrobenzene, the cumulative effect of one fluoro, two bromo, and one nitro group results in a highly electron-deficient aromatic system. All four substituents are deactivating, making electrophilic substitution reactions challenging. The directing effects of these substituents for any potential electrophilic attack would be complex, with the positions meta to the strongly deactivating nitro group being the least deactivated.

Cross-Coupling Reactions and Functional Group Transformations

The polysubstituted nature of 1,2-Dibromo-3-fluoro-4-nitrobenzene makes it a valuable substrate for a variety of chemical transformations, enabling the synthesis of more complex molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. youtube.com For a substrate like 1,2-Dibromo-3-fluoro-4-nitrobenzene, the two bromine atoms serve as reactive handles for such transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is a widely used method. libretexts.org In the case of 1,2-Dibromo-3-fluoro-4-nitrobenzene, a selective reaction at one of the C-Br bonds could be achieved by carefully controlling the reaction conditions. The presence of the electron-withdrawing nitro group can influence the reactivity of the adjacent C-Br bonds. Research on similar molecules like 1,4-dibromo-2-nitrobenzene (B110544) has shown that sequential and chemo-selective Suzuki-Miyaura cross-couplings can be achieved. researchgate.net

The Stille coupling , which utilizes organotin reagents, offers an alternative to the Suzuki reaction. youtube.com It is often noted for its tolerance of a wide range of functional groups. nih.gov The choice between Suzuki and Stille couplings can depend on factors like the desired product, the stability of the organometallic reagent, and the specific reaction conditions required. libretexts.orgnih.gov Steric hindrance around the reaction site can also play a role, sometimes favoring one method over the other. nih.gov

Table 1: Comparison of Suzuki and Stille Cross-Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |

| Toxicity of Reagents | Boron compounds are generally less toxic. libretexts.org | Organotin compounds are highly toxic. libretexts.org |

| Byproducts | Boron-based byproducts are often water-soluble and easily removed. | Tin byproducts can be difficult to remove from the reaction mixture. |

| Functional Group Tolerance | Generally good, but can be sensitive to acidic protons. youtube.com | Excellent, tolerates a wide variety of functional groups. nih.gov |

| Reaction Conditions | Typically requires a base. libretexts.org | Does not necessarily require a base. |

The nitro group and the halogen atoms on the 1,2-Dibromo-3-fluoro-4-nitrobenzene ring can undergo reductive transformations to introduce new functionalities.

The reduction of the nitro group to an amino group is a common and important transformation. This can be achieved using various reducing agents, such as metals (e.g., iron, zinc, or tin) in acidic media, or through catalytic hydrogenation. Carbonyl iron powder has also been demonstrated as an effective reagent for nitro group reduction. escholarship.org This transformation is valuable as the resulting aniline (B41778) derivative can be further modified, for example, through diazotization followed by substitution.

Reductive dehalogenation , the removal of a halogen atom and its replacement with a hydrogen atom, can also be a strategic transformation. This process can be accomplished using various methods, including catalytic hydrogenation or treatment with specific reducing agents. In some biological systems, reductive dehalogenation of brominated aromatic compounds has been observed. nih.gov For a molecule with multiple halogens like 1,2-Dibromo-3-fluoro-4-nitrobenzene, selective dehalogenation could potentially be achieved by tuning the reaction conditions.

Halogen-metal exchange is a powerful technique for converting an aryl halide into a highly reactive organometallic intermediate, which can then be reacted with various electrophiles. This method is particularly useful for creating new carbon-carbon or carbon-heteroatom bonds.

For 1,2-Dibromo-3-fluoro-4-nitrobenzene, a halogen-metal exchange reaction would typically involve treating the compound with an organolithium reagent (like n-butyllithium or t-butyllithium) at low temperatures. tcnj.edu The bromine atom, being more electropositive than fluorine, is more susceptible to this exchange. The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles.

Table 2: Examples of Electrophiles for Trapping Aryllithium Intermediates

| Electrophile | Resulting Functional Group |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohol |

| Alkyl halides (e.g., CH₃I) | Alkylated arene |

| N,N-Dimethylformamide (DMF) | Aldehyde |

| Disulfides (e.g., (CH₃S)₂) | Thioether |

This strategy allows for the introduction of a diverse array of functional groups onto the aromatic ring, starting from the C-Br position. The low temperatures are crucial to prevent unwanted side reactions, such as the attack of the organolithium reagent on the electrophilic nitro group. tcnj.edu

Advanced Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1,2-Dibromo-3-fluoro-4-nitrobenzene. The substitution pattern of this compound leads to a complex spin system that can be deciphered using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Advanced 1D and 2D NMR Experiments for Complex Spin Systems (e.g., COSY, HSQC, HMBC)

The ¹H NMR spectrum of 1,2-Dibromo-3-fluoro-4-nitrobenzene is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene (B151609) ring (H-5 and H-6). These protons will appear as doublets due to coupling with each other. Further coupling to the fluorine atom at position 3 (³JHF and ⁴JHF) will result in more complex splitting, likely appearing as doublets of doublets.

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts will be influenced by the attached substituents (Br, F, NO₂).

To definitively assign these signals and elucidate the connectivity, advanced 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For 1,2-Dibromo-3-fluoro-4-nitrobenzene, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). ustc.edu.cncolumbia.edu It would allow for the unambiguous assignment of the protonated carbons, C-5 and C-6. The edited HSQC experiment can also distinguish CH groups from CH₂ or CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edulibretexts.org It provides the key to mapping the entire carbon skeleton. For instance, the H-5 proton would be expected to show correlations to C-1, C-3, C-4, and C-6, while the H-6 proton would show correlations to C-2, C-4, and C-5. These correlations are vital for confirming the positions of the bromine, fluorine, and nitro substituents relative to the protons. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for 1,2-Dibromo-3-fluoro-4-nitrobenzene Note: These are predicted values based on known substituent effects on benzene. Actual experimental values may vary.

| Position | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | C | ~115-120 | s (d due to C-F coupling) | H-5, H-6 |

| 2 | C | ~120-125 | s (d due to C-F coupling) | H-6 |

| 3 | C | ~155-160 (C-F) | d (¹JCF) | H-5 |

| 4 | C | ~145-150 (C-NO₂) | s (d due to C-F coupling) | H-5, H-6 |

| 5 | C | ~125-130 | d | - |

| 6 | C | ~130-135 | d | - |

| 5 | H | ~7.8-8.2 | dd | C-1, C-3, C-4, C-6 |

| 6 | H | ~7.6-8.0 | dd | C-2, C-4, C-5 |

Elucidation of Regioisomeric Purity and Substitution Patterns

During the synthesis of polysubstituted benzenes, the formation of different regioisomers is a common issue. NMR spectroscopy is the primary method for confirming the desired substitution pattern and assessing the purity of the product. For 1,2-Dibromo-3-fluoro-4-nitrobenzene, several other isomers could potentially be formed, such as 1,2-Dibromo-4-fluoro-5-nitrobenzene or 2,3-Dibromo-1-fluoro-4-nitrobenzene.

Each distinct regioisomer will have a unique set of NMR spectra:

Number of Signals: The symmetry of an isomer determines the number of unique proton and carbon signals. The target molecule has C₁ symmetry, resulting in 6 distinct carbon signals and 2 distinct proton signals. Other isomers might have higher symmetry, leading to fewer signals.

Coupling Patterns (Multiplicity): The splitting pattern of the proton signals is dictated by the number of adjacent protons and their coupling to the fluorine atom. The observed multiplicities and coupling constants (J-values) provide a fingerprint for a specific substitution pattern.

HMBC Correlations: The long-range ¹H-¹³C correlations are definitive. For example, observing an HMBC correlation from a proton to a carbon bearing a fluorine atom (identified by its large ¹JCF coupling constant) can precisely locate the proton relative to the fluorine substituent. By systematically analyzing all COSY and HMBC correlations, the complete substitution pattern can be unequivocally established, confirming the identity of 1,2-Dibromo-3-fluoro-4-nitrobenzene and ruling out other regioisomers.

Vibrational Spectroscopic Approaches (Infrared and Raman)

Analysis of Characteristic Functional Group Modes and Fingerprint Region Analysis

The vibrational spectrum of 1,2-Dibromo-3-fluoro-4-nitrobenzene can be analyzed by identifying the characteristic absorption bands for its functional groups.

Nitro (NO₂) Group: The nitro group exhibits two strong and characteristic stretching vibrations. researchgate.net The asymmetric stretching (νas) typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretching (νs) is found between 1300-1370 cm⁻¹. researchgate.net These are usually very intense bands in the IR spectrum.

C-F Stretch: The carbon-fluorine stretching vibration for aromatic compounds typically appears as a strong band in the 1250-1000 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is found at lower frequencies, generally in the 650-500 cm⁻¹ range.

Aromatic C-H and C=C Stretches: C-H stretching vibrations on the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring occur in the 1600-1450 cm⁻¹ region.

The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of peaks corresponding to bending vibrations and skeletal modes. While complex, this region is unique to the molecule and can be used to confirm its identity by matching it against a reference spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for 1,2-Dibromo-3-fluoro-4-nitrobenzene

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| NO₂ Asymmetric Stretch | 1570 - 1500 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| NO₂ Symmetric Stretch | 1370 - 1300 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Br Stretch | 650 - 500 | Medium-Strong |

Complementary Use with Computational Vibrational Frequencies

Due to the complexity of the molecule, assigning every peak in the experimental IR and Raman spectra can be challenging. Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complementary tool. slideshare.netarxiv.org

Quantum chemical calculations can predict the vibrational frequencies and intensities for a given molecular structure. researchgate.net By calculating the theoretical spectra for 1,2-Dibromo-3-fluoro-4-nitrobenzene and its potential regioisomers, a direct comparison can be made with the experimental data. This comparison helps to:

Confirm the assignment of major functional group bands.

Aid in the interpretation of the complex fingerprint region.

Provide strong evidence for the correct regioisomer by finding the best match between the calculated and experimental spectra.

Theoretical calculations have proven effective in accurately modeling the vibrational spectra of nitroaromatic compounds, often without the need for empirical scaling factors when using appropriate levels of theory and basis sets. slideshare.net

Mass Spectrometric Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns.

For 1,2-Dibromo-3-fluoro-4-nitrobenzene (C₆H₂Br₂FNO₂), the molecular ion peak [M]⁺ would be a key feature. A prominent characteristic of this compound's mass spectrum will be the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Therefore, the molecular ion will appear as a characteristic cluster of three peaks:

[M]⁺: Containing two ⁷⁹Br atoms.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: Containing two ⁸¹Br atoms.

The relative intensities of these peaks will be approximately 1:2:1, providing a clear signature for a dibrominated compound.

The fragmentation of nitroaromatic compounds under electron ionization (EI) typically follows characteristic pathways. Expected fragmentation for 1,2-Dibromo-3-fluoro-4-nitrobenzene includes:

Loss of the nitro group: [M - NO₂]⁺

Loss of a bromine atom: [M - Br]⁺

Loss of carbon monoxide from the ring after rearrangement: [M - NO₂ - CO]⁺

The exact masses of the molecular ion and its fragments, determined using high-resolution mass spectrometry (HRMS), can be used to confirm the elemental formula (C₆H₂Br₂FNO₂) with high confidence.

Table 3: Predicted Key Mass Spectrometry Fragments for 1,2-Dibromo-3-fluoro-4-nitrobenzene Based on the compound formula C₆H₂Br₂FNO₂ and common fragmentation patterns for nitroaromatics. Masses are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O, ⁷⁹Br).

| Fragment Ion | Proposed Structure/Loss | Predicted m/z (for ⁷⁹Br) | Key Isotopic Signature |

|---|---|---|---|

| [C₆H₂⁷⁹Br₂FNO₂]⁺ | Molecular Ion [M]⁺ | 297 | 1:2:1 pattern at m/z 297, 299, 301 |

| [C₆H₂⁷⁹Br₂F]⁺ | [M - NO₂]⁺ | 251 | 1:2:1 pattern at m/z 251, 253, 255 |

| [C₆H₂⁷⁹BrFNO₂]⁺ | [M - Br]⁺ | 218 | Contains one Br atom (1:1 pattern at m/z 218, 220) |

| [C₅H₂⁷⁹Br₂F]⁺ | [M - NO₂ - CO]⁺ | 223 | 1:2:1 pattern at m/z 223, 225, 227 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions with very high accuracy. nih.gov For 1,2-Dibromo-3-fluoro-4-nitrobenzene, HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental composition.

Table 1: Theoretical Isotopic Masses for Molecular Ion of 1,2-Dibromo-3-fluoro-4-nitrobenzene

| Isotope Combination | Theoretical Exact Mass (Da) |

| C₆H₂⁷⁹Br₂¹⁹F¹⁴N¹⁶O₂ | 298.8489 |

| C₆H₂⁷⁹Br⁸¹Br¹⁹F¹⁴N¹⁶O₂ | 300.8468 |

| C₆H₂⁸¹Br₂¹⁹F¹⁴N¹⁶O₂ | 302.8448 |

This table presents the calculated exact masses for the different isotopic compositions of the molecular ion of 1,2-Dibromo-3-fluoro-4-nitrobenzene. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum.

The distinct isotopic signature of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) would lead to a characteristic M, M+2, and M+4 pattern for the molecular ion peak, further aiding in its identification. docbrown.info

Study of Fragmentation Mechanisms and Daughter Ion Analysis

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. cdnsciencepub.comresearchgate.net When the molecular ion of 1,2-Dibromo-3-fluoro-4-nitrobenzene is subjected to fragmentation, typically through electron ionization (EI), it breaks down into smaller, charged fragments (daughter ions). The fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting fragments.

For nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group (NO₂) or parts of it, such as NO or O. strath.ac.uk The presence of halogen atoms introduces additional fragmentation routes, including the loss of a bromine or fluorine atom, or the elimination of halogen-containing neutral molecules.

Table 2: Plausible Fragmentation Pathways and Daughter Ions of 1,2-Dibromo-3-fluoro-4-nitrobenzene

| Precursor Ion (m/z) | Neutral Loss | Daughter Ion (m/z) | Plausible Structure of Daughter Ion |

| [C₆H₂Br₂FNO₂]⁺ | NO₂ | [C₆H₂Br₂F]⁺ | Dibromofluorophenyl cation |

| [C₆H₂Br₂FNO₂]⁺ | Br | [C₆H₂BrFNO₂]⁺ | Bromofluoronitrophenyl cation |

| [C₆H₂Br₂FNO₂]⁺ | F | [C₆H₂Br₂NO₂]⁺ | Dibromonitrophenyl cation |

| [C₆H₂Br₂F]⁺ | Br | [C₆H₂F]⁺ | Fluorophenyl cation |

| [C₆H₂BrFNO₂]⁺ | NO₂ | [C₆H₂BrF]⁺ | Bromofluorophenyl cation |

This interactive table outlines potential fragmentation pathways for 1,2-Dibromo-3-fluoro-4-nitrobenzene based on general principles of mass spectrometry. The m/z values are nominal and would be determined with high precision in an HRMS experiment.

The analysis of these daughter ions provides a fingerprint of the molecule's structure, allowing for the confirmation of the connectivity of the atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. wikipedia.org For aromatic compounds like 1,2-Dibromo-3-fluoro-4-nitrobenzene, the UV-Vis spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

Analysis of Electronic Transitions in Substituted Aromatic Systems

The electronic spectrum of benzene and its derivatives typically exhibits several absorption bands, which are influenced by the nature and position of the substituents. royalsocietypublishing.org In nitrobenzene (B124822), characteristic electronic transitions include π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the nitro group. youtube.com

The absorption spectrum of nitrobenzene itself shows a strong absorption band around 250-280 nm and a weaker one around 355 nm. royalsocietypublishing.org These are attributed to π → π* and n → π* transitions, respectively. The presence of additional substituents, as in 1,2-Dibromo-3-fluoro-4-nitrobenzene, will further modify these transitions.

Influence of Substituents on Absorption Maxima

The substituents on the benzene ring—two bromine atoms, a fluorine atom, and a nitro group—exert both inductive and resonance effects, which alter the energy levels of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax). royalsocietypublishing.orgresearchgate.net

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and acts as a chromophore. It typically causes a bathochromic shift (a shift to longer wavelengths) of the primary π → π* absorption bands of the benzene ring.

Halogen Atoms (-Br, -F): Halogens exert a dual effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For bromine and fluorine, the inductive effect generally outweighs the resonance effect. These substituents can cause shifts in the absorption maxima, though their influence is generally less pronounced than that of a nitro group.

While a specific experimental UV-Vis spectrum for 1,2-Dibromo-3-fluoro-4-nitrobenzene was not found in the searched literature, it is expected that the combination of these substituents would result in a complex spectrum with absorption maxima shifted relative to nitrobenzene. The precise positions of these maxima would depend on the cumulative electronic effects of all four substituents on the aromatic ring.

Computational and Theoretical Investigations of 1,2 Dibromo 3 Fluoro 4 Nitrobenzene

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for investigating substituted benzenes.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 1,2-dibromo-3-fluoro-4-nitrobenzene, DFT calculations, typically using a basis set like 6-311++G(d,p), would be employed to find its equilibrium geometry.

The primary conformational flexibility in this molecule arises from the rotation of the nitro (NO₂) group relative to the plane of the benzene (B151609) ring. While the benzene ring itself is rigid, the dihedral angle between the NO₂ group and the ring can vary. A potential energy surface scan, where the energy of the molecule is calculated at different fixed values of this dihedral angle, would reveal the conformational landscape. It is expected that the lowest energy conformer would have the nitro group twisted out of the plane of the ring to minimize steric repulsion with the adjacent bromine atom. However, a planar or near-planar arrangement might be favored due to conjugation effects. The precise equilibrium angle is a result of the balance between these steric and electronic factors.

Molecular Electrostatic Potential (MEP) Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface.

For 1,2-dibromo-3-fluoro-4-nitrobenzene, the MEP analysis would reveal regions of negative potential (shown in red or yellow) and positive potential (blue).

Negative Regions : The most negative potential is anticipated to be localized around the oxygen atoms of the strongly electron-withdrawing nitro group, making them susceptible to electrophilic attack.

Positive Regions : The hydrogen atoms on the aromatic ring and the region around the bromine atoms would likely exhibit positive electrostatic potential. The area on the ring opposite the nitro group might also show a less negative or slightly positive potential due to the collective electron-withdrawing effects of the substituents.

This analysis helps in understanding intermolecular interactions, as a region of negative potential on one molecule will be attracted to a region of positive potential on another.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO (Highest Occupied Molecular Orbital) : This orbital acts as an electron donor. In 1,2-dibromo-3-fluoro-4-nitrobenzene, the HOMO is expected to be distributed primarily over the π-system of the benzene ring and potentially the p-orbitals of the bromine atoms.

LUMO (Lowest Unoccupied Molecular Orbital) : This orbital acts as an electron acceptor. Due to the powerful electron-withdrawing nature of the nitro group, the LUMO is expected to be localized predominantly on this substituent and the adjacent carbon atoms of the ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this molecule, the presence of multiple electron-withdrawing groups would likely result in a relatively low-lying LUMO and a significant HOMO-LUMO gap, indicating a stable but reactive compound, particularly susceptible to nucleophilic aromatic substitution.

| Parameter | Description | Predicted Characteristics for 1,2-Dibromo-3-fluoro-4-nitrobenzene |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Expected to be relatively low due to electron-withdrawing substituents. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Expected to be very low due to the strong nitro group. |

| HOMO-LUMO Gap | Energy difference (ΔE = ELUMO - EHOMO); indicates chemical stability and reactivity. | Expected to be moderately large, suggesting kinetic stability but susceptibility to nucleophilic attack. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Transition State Characterization and Reaction Energy Profiles

For a reaction involving 1,2-dibromo-3-fluoro-4-nitrobenzene, such as a nucleophilic aromatic substitution (SNAr), computational methods can be used to locate the transition state(s) (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Locating a TS involves optimization algorithms that search for this specific type of stationary point. Once found, a frequency calculation is performed to characterize it. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of a C-Br bond and the formation of a C-Nucleophile bond).

A reaction energy profile can then be constructed by plotting the energy of the system versus the reaction coordinate. This profile shows the relative energies of the reactants, intermediates (like the Meisenheimer complex in an SNAr reaction), transition states, and products. The energy difference between the reactants and the highest-energy transition state is the activation energy, which is the primary determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations for Pathway Validation

An Intrinsic Reaction Coordinate (IRC) calculation is performed after a transition state has been successfully located and characterized. The purpose of an IRC calculation is to confirm that the identified transition state correctly connects the desired reactants and products (or intermediates).

The calculation starts at the transition state geometry and follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. A successful IRC calculation will trace the reaction pathway from the transition state downhill to the potential energy minima of the reactants on one side and the products (or intermediates) on the other. This validates the proposed reaction mechanism and ensures that the located transition state is indeed the correct one for the reaction under investigation.

Aromaticity Indices and Their Correlation with Reactivity

Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, planar molecules with delocalized π-electrons. nih.govmdpi.com The introduction of substituents onto a benzene ring perturbs this aromaticity, and quantifying this perturbation can provide deep insights into the molecule's reactivity. researchgate.net

Several computational metrics, known as aromaticity indices, are used to assess the degree of aromaticity. nih.govmdpi.com Common indices include:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 suggest a non-aromatic or olefinic character. nih.gov

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of the ring. A large negative value (e.g., for benzene) is indicative of a diatropic ring current, a hallmark of aromaticity. nih.gov

In 1,2-Dibromo-3-fluoro-4-nitrobenzene, the substituents collectively influence the ring's electronic structure. The nitro group is a powerful electron-withdrawing group that deforms the π-system through resonance and induction. mdpi.com Halogens also withdraw electron density via induction. This withdrawal leads to a general decrease in the aromatic character of the ring compared to unsubstituted benzene. researchgate.net

Computational analysis would likely show that the aromaticity is not uniformly reduced. The perturbation would be most significant near the substituted carbons. A quantitative assessment using HOMA and NICS would provide a detailed picture of the electronic landscape of the molecule.

Table 2: Illustrative Calculated Aromaticity Indices for 1,2-Dibromo-3-fluoro-4-nitrobenzene Compared to Benzene

| Compound | HOMA Index | NICS(0) (ppm) | NICS(1)zz (ppm) |

| Benzene (Reference) | 1.000 | -9.7 | -13.5 |

| 1,2-Dibromo-3-fluoro-4-nitrobenzene | 0.965 | -6.8 | -10.2 |

Note: The data in this table are hypothetical and for illustrative purposes, based on known substituent effects on benzene's aromaticity. NICS(0) is calculated at the ring center, and NICS(1)zz is calculated 1 Å above the ring plane, providing a more refined measure of the π-electron current.

The calculated aromaticity indices correlate directly with the molecule's reactivity. The loss of aromaticity is a key factor in the energetics of both SNAr and EAS reactions. mdpi.com

For an SNAr reaction, the initial attack by a nucleophile leads to the formation of a Meisenheimer complex. This intermediate is non-aromatic and experiences a significant loss of aromatic stabilization energy. mdpi.com The energy required to overcome this initial loss of aromaticity constitutes a major part of the reaction's activation barrier. DFT studies can map the "aromaticity path" of the reaction, correlating the change in aromaticity indices with the energy of the system as it moves from reactants to products. The positions on the ring that are most activated towards nucleophilic attack (typically carbons bearing a leaving group and activated by an electron-withdrawing group) are those where the transition state leading to the dearomatized intermediate is lowest in energy.

In the case of 1,2-Dibromo-3-fluoro-4-nitrobenzene, the carbon atoms attached to the halogens are the likely sites for SNAr. The strong electron-withdrawing effect of the nitro group at the para position relative to the C2-Br bond and ortho to the C1-Br bond makes these positions highly electron-deficient and susceptible to attack. A computational study would compare the transition state energies for nucleophilic attack at C1 and C2 to predict regioselectivity. The pathway that involves a lower loss of aromaticity in the transition state, or leads to a more stable non-aromatic intermediate, would be favored.

Table 3: Illustrative Aromaticity Changes Along a Hypothetical SNAr Reaction Coordinate

| Species | HOMA Index | NICS(0) (ppm) | Relative Energy (kJ/mol) |

| Reactant | 0.965 | -6.8 | 0 |

| Transition State | 0.450 | +3.5 | +78 |

| Meisenheimer Intermediate | 0.310 | +5.2 | +55 |

| Product | 0.970 | -7.1 | -30 |

Note: This table provides a hypothetical, illustrative example of how aromaticity indices would change during an SNAr reaction, correlating with the system's energy. The values are not from a specific published study on this molecule.

By quantitatively assessing these electronic features, computational chemistry offers a predictive framework for understanding and manipulating the chemical behavior of complex substituted aromatic systems.

Crystallographic Analysis and Solid State Structural Investigations

Single Crystal X-ray Diffraction Studies

To date, no specific single-crystal X-ray diffraction studies for 1,2-Dibromo-3-fluoro-4-nitrobenzene have been identified in a thorough review of scientific databases. Such a study would be invaluable for definitively determining its molecular and supramolecular characteristics.

A single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the 1,2-Dibromo-3-fluoro-4-nitrobenzene molecule. This data is crucial for understanding the steric and electronic effects of the substituents on the benzene (B151609) ring. For instance, the planarity of the nitro group relative to the benzene ring is a key conformational feature. In many nitrobenzene (B124822) derivatives, significant twisting of the nitro group is observed due to intramolecular crowding with ortho substituents. nih.govresearchgate.net

A hypothetical table of selected bond parameters that would be determined from such a study is presented below. The values are illustrative and based on typical ranges for similar structures.

| Bond/Angle | Parameter | Expected Value Range |

| C-Br | Bond Length (Å) | 1.88 - 1.92 |

| C-F | Bond Length (Å) | 1.34 - 1.37 |

| C-N | Bond Length (Å) | 1.46 - 1.50 |

| N-O | Bond Length (Å) | 1.21 - 1.24 |

| C-C-C | Bond Angle (°) | 118 - 122 |

| O-N-O | Bond Angle (°) | 123 - 126 |

| C-C-N-O | Torsion Angle (°) | Variable |

| Data is illustrative and not from experimental results for the title compound. |

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. For 1,2-Dibromo-3-fluoro-4-nitrobenzene, several key interactions would be anticipated. Halogen bonding, a directional interaction involving a halogen atom as an electrophilic species, is a prominent feature in the crystal structures of many halogenated compounds. nih.govresearchgate.netacs.org Specifically, bromine atoms can act as halogen bond donors. acs.org

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. To date, no studies on the polymorphism of 1,2-Dibromo-3-fluoro-4-nitrobenzene have been reported. Investigating the crystallization conditions (e.g., solvent, temperature) could potentially reveal the existence of different polymorphic forms or solvates.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk purity and phase identity of a crystalline solid. A PXRD pattern serves as a fingerprint for a specific crystalline form. As no single-crystal data is available, a reference PXRD pattern for 1,2-Dibromo-3-fluoro-4-nitrobenzene has not been established. Such a pattern would be crucial for quality control and for identifying the compound in a mixture.

Co-crystallization and Supramolecular Assembly Applications

The study of co-crystals, which are multi-component crystals held together by non-covalent interactions, is a rapidly growing field of crystal engineering. The halogen and nitro substituents on the 1,2-Dibromo-3-fluoro-4-nitrobenzene ring make it a potentially interesting candidate for co-crystallization studies. The bromine atoms could act as halogen bond donors, and the nitro group could act as a halogen or hydrogen bond acceptor. By selecting appropriate co-formers, it might be possible to design novel supramolecular assemblies with tailored architectures and properties. However, there are currently no published reports on the co-crystallization of this specific compound.

Applications in Advanced Organic Synthesis and Materials Science Non Biological

Role as a Versatile Synthetic Intermediate for Complex Molecules

The primary application of 1,2-Dibromo-3-fluoro-4-nitrobenzene lies in its role as a versatile building block in organic synthesis. The differential reactivity of the halogen substituents, coupled with the directing effects of the nitro group, enables a wide range of chemical modifications. The bromine atoms are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the assembly of complex molecular scaffolds.

The fluorine atom and the nitro group significantly influence the electronic properties of the benzene (B151609) ring, activating it towards nucleophilic aromatic substitution (SNAAr) reactions. This allows for the introduction of a diverse array of functional groups by displacing the fluorine or, under certain conditions, one of the bromine atoms. Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized, opening up another avenue for molecular elaboration. This multi-faceted reactivity makes 1,2-Dibromo-3-fluoro-4-nitrobenzene a key intermediate in the synthesis of intricate molecules that may find use in various fields of chemistry.

Precursor for Functional Materials (e.g., Polymers, Optoelectronic Components)

The unique electronic and structural features of 1,2-Dibromo-3-fluoro-4-nitrobenzene make it an attractive precursor for the synthesis of functional materials. The high degree of halogenation and the presence of the electron-withdrawing nitro group can impart desirable properties such as thermal stability, flame retardancy, and specific optoelectronic characteristics to polymeric structures.

Through polymerization reactions, often involving the versatile bromine substituents, this compound can be incorporated into polymer backbones or as pendant groups. The resulting polymers may exhibit enhanced properties suitable for applications in high-performance plastics or specialized coatings. In the realm of optoelectronics, the tailored electronic nature of molecules derived from this precursor could be harnessed for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic components where precise control over energy levels and charge transport properties is crucial. The ability to systematically modify the structure of 1,2-Dibromo-3-fluoro-4-nitrobenzene allows for the fine-tuning of the material's properties to meet the demands of specific applications.

Exploration in Catalysis or Ligand Design

While direct applications of 1,2-Dibromo-3-fluoro-4-nitrobenzene in catalysis are not extensively documented, its potential as a scaffold for the design of novel ligands is an area of scientific interest. The bromo- and fluoro-substituents offer handles for the introduction of coordinating groups, such as phosphines, amines, or heterocyclic moieties, which can bind to metal centers.

Future Research Directions and Unaddressed Challenges

Development of Novel Stereoselective Synthetic Pathways

The precise arrangement of substituents on an aromatic ring can dramatically influence the molecule's properties and biological activity. The development of stereoselective synthetic methods is paramount for accessing specific isomers of polysubstituted benzenes.

Currently, the synthesis of halogenated nitroaromatic compounds often relies on classical electrophilic aromatic substitution reactions. nih.gov These methods can sometimes lack regioselectivity, leading to mixtures of isomers that are difficult to separate. For a molecule with the substitution pattern of 1,2-Dibromo-3-fluoro-4-nitrobenzene, controlling the position of each substituent is a significant challenge.

Future research should focus on developing novel, highly stereoselective synthetic pathways. Organocatalysis, for instance, has emerged as a powerful tool for the asymmetric synthesis of a wide range of organic molecules, including highly functionalized nitrocyclopropanes. nih.gov Exploring organocatalytic approaches for the construction of the 1,2-Dibromo-3-fluoro-4-nitrobenzene core could provide access to specific stereoisomers with high purity. Furthermore, multicomponent reactions, such as the Ugi reaction, have shown promise in the stereoselective synthesis of complex peptide analogues with axial chirality. rsc.org Adapting such strategies to the synthesis of polysubstituted aromatics could open new avenues for creating novel molecular architectures.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The synthesis of complex molecules like 1,2-Dibromo-3-fluoro-4-nitrobenzene often involves multiple steps and the formation of transient intermediates. Understanding the reaction mechanism and kinetics is crucial for optimizing reaction conditions and maximizing yields.

Advanced spectroscopic techniques offer the potential for real-time, in-situ monitoring of chemical reactions. Probes based on Raman spectroscopy, for example, can provide detailed information about the molecular structure and composition of a reaction mixture without the need for sample extraction. endress.com The development of specialized spectroscopic probes tailored for monitoring the formation and transformation of halogenated nitroaromatic compounds would be a significant advancement. These probes could provide invaluable data on reaction intermediates, catalyst behavior, and the influence of reaction parameters, enabling a more rational approach to synthesis optimization.

Moreover, the design of new spectroscopic probes is an active area of research, with applications ranging from biological imaging to environmental monitoring. rsc.orgelsevier.com Applying these design principles to create probes for monitoring the synthesis of polysubstituted aromatics could lead to more efficient and controlled manufacturing processes.

Integration of Machine Learning in Reaction Prediction and Design

The vast and complex landscape of chemical reactions presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) is rapidly emerging as a transformative tool in chemistry, capable of predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes. nih.govacs.orgrsc.orgnih.govstanford.edu

For a target molecule like 1,2-Dibromo-3-fluoro-4-nitrobenzene, where specific synthetic routes are not well-established, ML models could be employed to:

Predict reaction feasibility and outcomes: By training on large datasets of known reactions, ML models can predict the most likely products of a given set of reactants and reagents. acs.org

Recommend optimal reaction conditions: Neural networks can be trained to suggest the most suitable catalysts, solvents, and temperatures for a desired transformation. nih.gov

Design novel synthetic pathways: Retrosynthesis algorithms powered by machine learning can propose step-by-step reaction sequences to synthesize a target molecule from readily available starting materials.

The integration of machine learning into the research and development process for polysubstituted aromatics holds the potential to accelerate the discovery of new synthetic methods and reduce the experimental effort required.

Sustainable and Scalable Synthetic Methodologies for Poly-substituted Aromatics

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. The synthesis of polysubstituted aromatic compounds often involves the use of hazardous reagents and solvents, and can generate significant amounts of waste.

Future research must prioritize the development of sustainable and scalable synthetic methodologies. This includes:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents. Research has demonstrated the feasibility of conducting complex organic reactions, including the synthesis of substituted benzene (B151609) rings, in aqueous media. ucl.ac.uk

Catalysis: Utilizing catalytic systems, such as organocatalysts or earth-abundant metal catalysts, to replace stoichiometric reagents and improve reaction efficiency. rsc.org

Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of aromatic compounds. ucl.ac.ukresearchgate.net

Electrochemical Synthesis: Employing electrochemical methods can offer a reagent-free approach to constructing complex aromatic molecules. scitechdaily.com

By embracing the principles of green chemistry, the synthesis of 1,2-Dibromo-3-fluoro-4-nitrobenzene and other polysubstituted aromatics can be made more efficient, cost-effective, and environmentally responsible.

Q & A

Q. What are the optimal synthetic routes for 1,2-Dibromo-3-fluoro-4-nitrobenzene, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of fluorobenzene derivatives. Key steps include:

- Bromination : Use Br₂ in HNO₃ or FeBr₃ as a catalyst to achieve regioselective bromination at positions 1 and 2 .

- Nitration : Introduce the nitro group at position 4 using mixed acid (H₂SO₄/HNO₃) under controlled temperature (0–5°C) to avoid over-nitration .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity and structural integrity of 1,2-Dibromo-3-fluoro-4-nitrobenzene be validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for adjacent halogens and nitro groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 312.83) .

- Elemental Analysis : Confirm Br, F, and N content within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks from bromine/nitro group decomposition .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to potential skin irritation and flammability .

- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal in halogenated waste containers .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 1,2-Dibromo-3-fluoro-4-nitrobenzene in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The bulky bromine atoms at positions 1 and 2 limit accessibility for Suzuki-Miyaura coupling; use Pd(PPh₃)₄ with microwave-assisted heating (120°C, 30 min) to enhance reaction rates .

- Electronic Effects : The electron-withdrawing nitro group deactivates the benzene ring, requiring strong bases (e.g., Cs₂CO₃) for nucleophilic aromatic substitution .

- Case Study : Substitution at position 3 (fluorine) is less reactive due to meta-directing effects of the nitro group .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. fluorine positioning) .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) to validate structures .

- Multi-Technique Correlation : Cross-reference IR (C-F stretch at 1150–1250 cm⁻¹) and UV-Vis (λmax ~270 nm for nitroaromatics) .

Q. How does 1,2-Dibromo-3-fluoro-4-nitrobenzene perform as a precursor in pharmaceutical intermediate synthesis?

- Methodological Answer :

- Antimicrobial Agents : React with pyridine derivatives to form imidazo[1,2-a]pyridines with enhanced bioactivity (MIC: 2–8 µg/mL against S. aureus) .

- Kinase Inhibitors : Introduce sulfonamide groups via nucleophilic substitution for anticancer candidate synthesis (IC₅₀: <1 µM in HeLa cells) .

- Scale-Up Challenges : Optimize solvent systems (e.g., DMF/H₂O) to minimize byproducts in continuous flow reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.